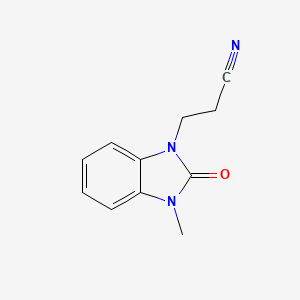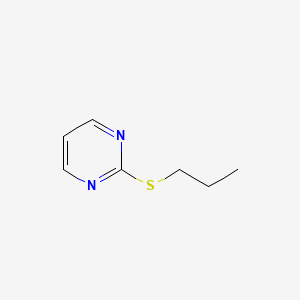
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the class of phenethylamines. Dibutylone is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. It is a designer drug that is commonly used as a recreational drug and has been found to have potential scientific research applications.
Aplicaciones Científicas De Investigación
Dibutylone has been found to have potential scientific research applications due to its stimulant effects. It has been used as a research chemical to study the effects of cathinones on the central nervous system. Dibutylone has been found to have similar effects to other cathinones such as Mephedrone and Methcathinone. It has been suggested that Dibutylone may have potential therapeutic applications in the treatment of depression and anxiety disorders.
Mecanismo De Acción
The mechanism of action of Dibutylone is not fully understood. However, it is believed to work by increasing the release of dopamine and serotonin in the brain. This leads to an increase in energy, alertness, and euphoria. Dibutylone has also been found to have a high affinity for the serotonin transporter, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
Dibutylone has been found to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Dibutylone has been found to have a high potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutylone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it ideal for studying the effects of cathinones on the central nervous system. However, one limitation is that it has a high potential for abuse and dependence. This makes it difficult to conduct experiments with human subjects.
Direcciones Futuras
There are a number of future directions for the study of Dibutylone. One direction is to study the long-term effects of Dibutylone on the central nervous system. Another direction is to investigate the potential therapeutic applications of Dibutylone in the treatment of depression and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of Dibutylone and its effects on the brain.
Métodos De Síntesis
The synthesis method of Dibutylone involves the reaction of 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one with dibutylamine in the presence of a reducing agent. The final product is obtained by purification through recrystallization. The synthesis of Dibutylone is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-7-1-2-8-16)6-4-12-3-5-13-14(11-12)19-10-9-18-13/h3,5,11H,1-2,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLFKFSZMYTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)

![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)
